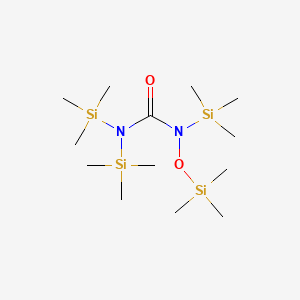
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is a chemical compound with the molecular formula C13H36N2O2Si4 and a molecular weight of 364.78 g/mol . This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Méthodes De Préparation
The synthesis of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- typically involves the reaction of urea with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.
Common reagents used in these reactions include trimethylsilyl chloride, water, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is primarily based on the properties of the trimethylsilyl groups. These groups can protect reactive sites on molecules, thereby preventing unwanted side reactions. The compound can also act as a stabilizing agent for reactive intermediates, facilitating their use in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- include other trimethylsilyl derivatives such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Commonly used in the derivatization of compounds for gas chromatography.
Tetramethylsilane: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
The uniqueness of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- lies in its combination of urea and multiple trimethylsilyl groups, which provide both stability and reactivity, making it a versatile reagent in various applications.
Propriétés
Numéro CAS |
64521-18-2 |
|---|---|
Formule moléculaire |
C13H36N2O2Si4 |
Poids moléculaire |
364.78 g/mol |
Nom IUPAC |
1,1,3-tris(trimethylsilyl)-3-trimethylsilyloxyurea |
InChI |
InChI=1S/C13H36N2O2Si4/c1-18(2,3)14(17-21(10,11)12)13(16)15(19(4,5)6)20(7,8)9/h1-12H3 |
Clé InChI |
LMLBEVJWYBBWJM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(C(=O)N([Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



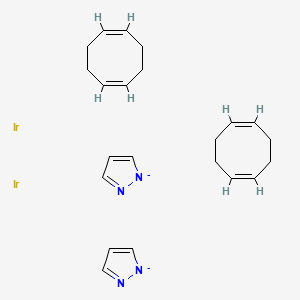
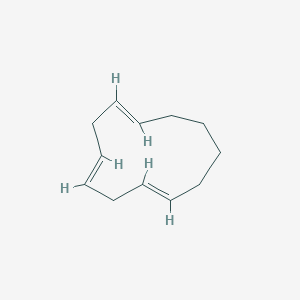
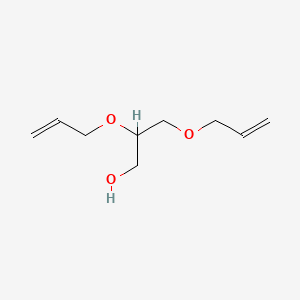
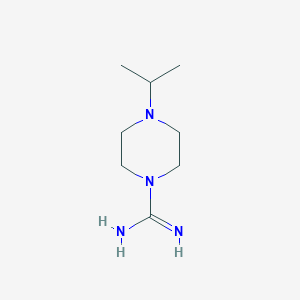
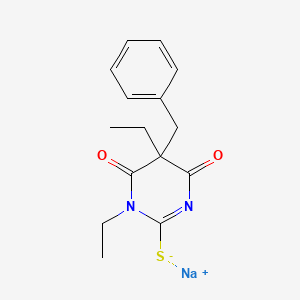

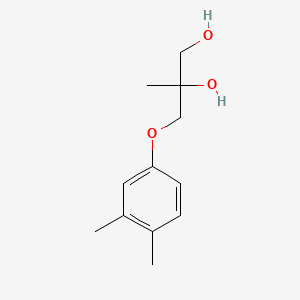

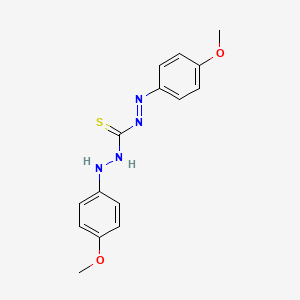
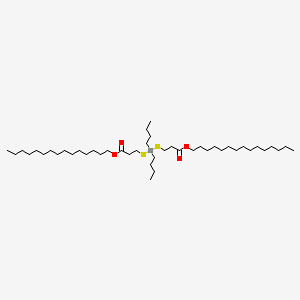
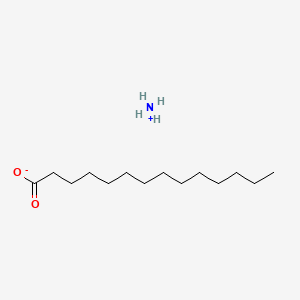
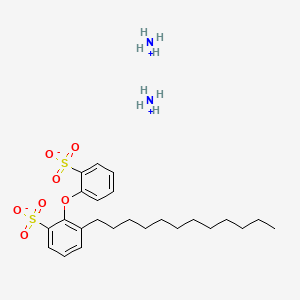
![Ethanol,[1-3H]](/img/structure/B13790943.png)
